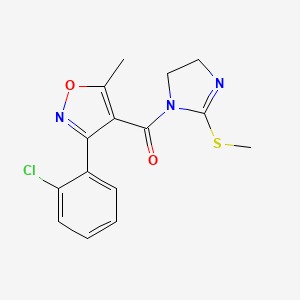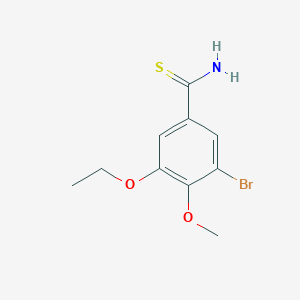
3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide (C10H11BrN2OS) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a colorless crystalline solid that has a melting point of 186-188°C and a boiling point of 212-214°C. It is soluble in methanol, ethanol, and chloroform, and is insoluble in water.
Aplicaciones Científicas De Investigación
3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide has been studied for its potential applications in various scientific research fields. It has been studied as a potential inhibitor of cytochrome P450 enzymes, which are important for the metabolism of drugs and other compounds in the body. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide has been studied for its potential to inhibit the growth of certain types of cancer cells, as well as its potential to act as an antioxidant.
Mecanismo De Acción
Target of Action
Similar compounds, such as benzene derivatives, are known to undergo electrophilic aromatic substitution . This suggests that the compound might interact with biological targets that have aromatic rings and can undergo similar reactions.
Mode of Action
The mode of action of 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide is likely to involve electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide in laboratory experiments include its low toxicity, its low cost, and its ability to act as an inhibitor of cytochrome P450 enzymes and acetylcholinesterase. The limitations of using this compound in laboratory experiments include its solubility in methanol, ethanol, and chloroform but not in water, and its instability at high temperatures.
Direcciones Futuras
For the use of 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide include further research into its potential as an inhibitor of cytochrome P450 enzymes and acetylcholinesterase, as well as its potential to act as an antioxidant and to inhibit the growth of certain types of cancer cells. In addition, further research could be conducted into the synthesis of this compound and its potential applications in drug development and drug delivery. Furthermore, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential uses in other scientific research fields.
Métodos De Síntesis
3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide can be synthesized through a four-step reaction sequence. The first step involves the reaction of 4-methoxybenzene-1-carbothioamide with bromine and sodium hydroxide in aqueous ethanol to form 3-bromo-4-methoxybenzene-1-carbothioamide. The second step involves the reaction of 3-bromo-4-methoxybenzene-1-carbothioamide with ethylmagnesium bromide in diethyl ether to form 3-bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide. The third step involves the reaction of 3-bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide with sodium hydroxide in aqueous ethanol to form the desired product. The fourth step involves the reaction of the desired product with potassium iodide in aqueous ethanol to form 3-bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide.
Propiedades
IUPAC Name |
3-bromo-5-ethoxy-4-methoxybenzenecarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-3-14-8-5-6(10(12)15)4-7(11)9(8)13-2/h4-5H,3H2,1-2H3,(H2,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRRWBRLUGCUCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

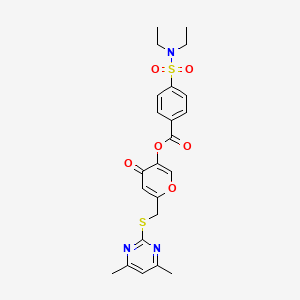

![2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2387481.png)
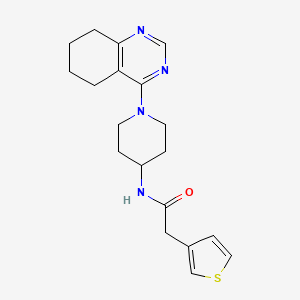
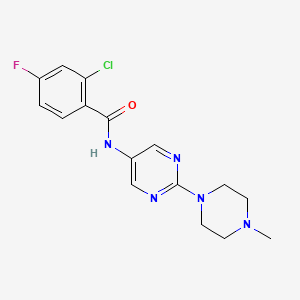
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2387484.png)
![N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2387485.png)
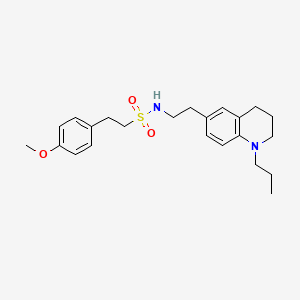
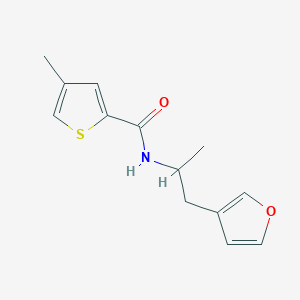
![2-[(2-Methylpropan-2-yl)oxycarbonyl-quinazolin-4-ylamino]acetic acid](/img/structure/B2387490.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2387496.png)


